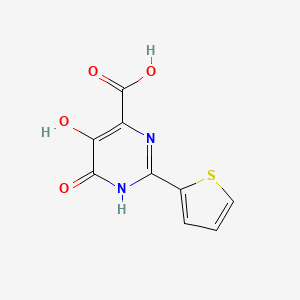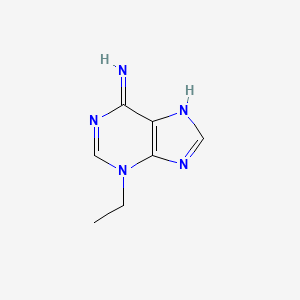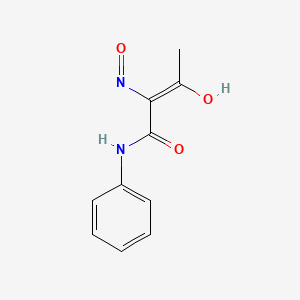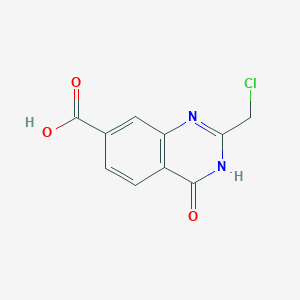
2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
Vue d'ensemble
Description
Chemical Reactions Analysis
Chemical reactions involve changes in the arrangement of atoms to produce new substances. The type and outcome of a chemical reaction can be influenced by the reactants used, the conditions under which the reaction takes place, and the presence of catalysts . The specific chemical reactions involving “2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid” are not detailed in the retrieved sources.Applications De Recherche Scientifique
Synthesis Applications
- 2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid and its derivatives are utilized in the synthesis of various complex compounds. For instance, a study by Süsse and Johne (1985) described a method for synthesizing (4-Oxo-3,4-dihydroquinazolin-3-yl)-alkanoic acids and their esters, highlighting the compound's role in the formation of these acids (Süsse & Johne, 1985).
- Additionally, the compound has been used in the synthesis of new 4(3H)-quinazolinone derivatives under solvent-free conditions, as described by Acharyulu et al. (2008) (Acharyulu et al., 2008).
Biological Activity
- Research by Gaber et al. (2021) focused on synthesizing new quinazoline derivatives to test their anticancer effect against the breast cancer MCF-7 cell line, demonstrating the compound's potential in cancer research (Gaber et al., 2021).
- A study by Rajasekaran et al. (2013) synthesized novel derivatives of 2-thioxoquinazolin-4(3H)-ones from anthranilic acid and evaluated their antimicrobial and anticonvulsant activities, showing the compound's relevance in developing treatments for seizures and infections (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Chemical Reactions and Properties
- Ukrainets et al. (2011) conducted a study on the synthesis, tautomerism, and biological activity of benzimidazol-2-ylamides of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, which contributes to understanding the chemical behavior and applications of these compounds in various reactions (Ukrainets, Grinevich, Tkach, Gorokhova, Kravchenko, & Sim, 2011).
Propriétés
IUPAC Name |
2-(chloromethyl)-4-oxo-3H-quinazoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-4-8-12-7-3-5(10(15)16)1-2-6(7)9(14)13-8/h1-3H,4H2,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLKSPKVLXAACO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(NC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24841408 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B1436529.png)
![2-{1-[2-chloro-5-(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1436530.png)
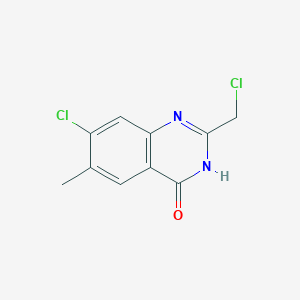
![1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-YL)thio]ethanone](/img/structure/B1436536.png)
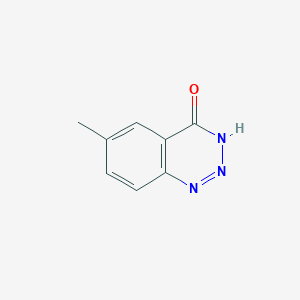
![2-[(isopropylamino)methyl]quinazolin-4(3H)-one](/img/structure/B1436538.png)
![7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1436539.png)

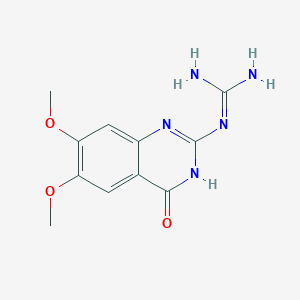
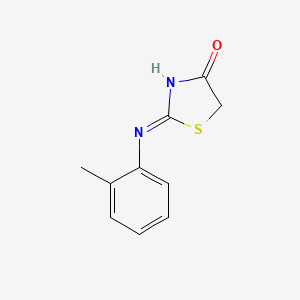
![1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1436546.png)
